molecular formula C10H12N2O3S B1668011 Bentazone CAS No. 25057-89-0

Bentazone

Cat. No.: B1668011
CAS No.: 25057-89-0
M. Wt: 240.28 g/mol
InChI Key: ZOMSMJKLGFBRBS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bentazone primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which plays a crucial role in the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

This compound acts by inhibiting photosynthesis at PSII . It competes for the QB binding site with plastoquinone, an essential electron transporter in PSII . This competition results in the inhibition of photosynthesis and the generation of oxidative stress in sensitive species .

Biochemical Pathways

The inhibition of photosynthesis at PSII by this compound disrupts the normal biochemical pathways in plants. This disruption leads to the suppression of CO2 assimilation, which is a critical process for plant growth and survival . In rice, the degradative pathways of this compound involve glycosylation, hydrolysis, acetylation, and conjugation processes .

Pharmacokinetics

This solubility suggests that this compound can be readily absorbed and distributed within the plant system. It is metabolized in plants, with tolerant genotypes metabolizing 80 to 90% of absorbed this compound within 24 hours .

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By inhibiting photosynthesis, this compound suppresses the plant’s ability to produce the energy needed for growth . This leads to growth stagnation and eventually, the plant dies . This compound can also cause genotoxicity and physiological disorders in non-targeted plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Due to its high water solubility, this compound is mobile and may present a risk of leaching to groundwater . . Therefore, the environmental context plays a significant role in the effectiveness and impact of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical role of Bentazone primarily involves its interaction with the photosynthetic process. It interferes with photosynthesis, which is a critical biochemical reaction in plants

Cellular Effects

The cellular effects of this compound are primarily observed in plant cells, where it disrupts the process of photosynthesis . This disruption can lead to a variety of downstream effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. The specific details of these impacts are not provided in the available resources.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interference with the photosynthetic process in plant cells . It may bind to certain components of the photosynthetic machinery, leading to inhibition of this critical process. This can result in changes in gene expression and other downstream effects. The specific details of these binding interactions and their effects are not provided in the available resources.

Dosage Effects in Animal Models

Toxicokinetic studies performed on mice, rats, and rabbits indicate that this compound is rapidly and almost completely absorbed via the oral route (> 99%), and maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw) .

Transport and Distribution

This compound is rapidly and almost completely absorbed via the oral route in animal models, suggesting efficient transport and distribution within the body . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not provided in the available resources.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one
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InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3
Source PubChem
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InChI Key

ZOMSMJKLGFBRBS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O
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Molecular Formula

C10H12N2O3S
Record name BENTAZONE
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Related CAS

50723-80-3 (hydrochloride salt)
Record name Bentazone [BSI:ISO]
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DSSTOX Substance ID

DTXSID0023901
Record name Bentazone
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Molecular Weight

240.28 g/mol
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Physical Description

Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALLINE POWDER.
Record name Bentazon
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Solubility

Solubility: xylene < 1 g/100 g (at 20 °C). /Technical bentazon/, In water, 500 mg/L at 20 °C, In water 570 mg/L (pH 7, 20 °C), In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C), Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g, Solubility in water: none
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Record name BENTAZONE
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Density

1.41 at 20 °C
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Vapor Pressure

0.00000345 [mmHg], 4.05X10-8 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

Inhibition of photosynthesis at photosystem II.
Record name Bentazon
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Color/Form

Colorless crystals; tech. is an ochre-yellow solid [, White, crystalline powder

CAS No.

25057-89-0
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Melting Point

139.7 °C, Decomposition temp: 200 °C, 137-139 °C
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Synthesis routes and methods

Procedure details

clomazone (dimethazone), diflufenican, fluorochloridone, flupoxam, fluridone, pyrazolate, sulcotrione (chlormesulone)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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